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Compound of Interest

Compound Name: 2,4-Dimethoxybenzohydrazide

CAS No.: 103956-10-1

Cat. No.: B010579 Get Quote

Executive Summary
2,4-Dimethoxybenzohydrazide (2,4-DMBH) represents a distinct pharmacophore within the

benzohydrazide class, differentiated from its isomers (e.g., 3,4-dimethoxy, 2,5-dimethoxy) by

the ortho-effect of the 2-methoxy substituent. While 3,4-dimethoxybenzohydrazide is frequently

cited for its broad antimicrobial spectrum, the 2,4-isomer exhibits specialized utility in

cytotoxicity and enzyme inhibition (specifically kinases and ureases) due to its unique steric

and electronic profile.

This guide provides a technical comparison of these isomers, focusing on their structure-

activity relationships (SAR), synthesis, and validated biological applications.

Part 1: Chemical Structure & Physicochemical
Properties
The biological divergence of these isomers stems from the position of the methoxy groups

relative to the hydrazide (–CONHNH₂) moiety.
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Feature
2,4-

Dimethoxybenzohyd

razide

3,4-

Dimethoxybenzohyd

razide

2,5-

Dimethoxybenzohyd

razide

CAS Number 103956-10-1 41764-74-3 14002-98-3

Electronic Effect

Ortho-effect: 2-OMe

creates steric bulk &

potential

intramolecular H-

bonding with amide

NH.[1]

Resonance: 3,4-

pattern provides

strong electron

donation without steric

hindrance.

Mixed: 2-OMe (steric)

+ 5-OMe (meta-

inductive).

Lipophilicity (LogP)
~0.8 - 1.1 (Lower

water solubility)

~0.6 - 0.9 (Higher

polarity)
~0.9 - 1.2

Primary Utility

Anticancer

(tubulin/kinase

targeting), Urease

inhibition.

Antimicrobial

(bacterial efflux pump

inhibition),

Antitubercular.

Antifungal,

Antioxidant.[2][3][4]

Structural Mechanism: The Ortho-Lock
The 2-methoxy group in 2,4-DMBH is critical. Unlike the 3,4-isomer, the oxygen at the 2-

position can accept a hydrogen bond from the hydrazide -NH-, locking the molecule into a

planar conformation. This "rigidification" often enhances binding affinity for deep enzymatic

pockets (e.g., Urease active site) but may reduce solubility compared to the 3,4-isomer.

Part 2: Biological Activity Analysis[1][5]
Cytotoxicity & Anticancer Potential
Primary Target: Colorectal and Breast Cancer Cell Lines[5]

Research indicates that 2,4-DMBH derivatives often outperform their 3,4-isomers in cytotoxicity

assays due to improved lipophilic interaction with cell membranes and specific binding to

tubulin or kinases.
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Case Study: Resveratrol-Hydrazone Hybrids A comparative study synthesized hybrids of

resveratrol with various dimethoxybenzohydrazides.

Compound 6e (2,4-dimethoxy derivative): Exhibited an IC₅₀ of 6.5 µM against SW480

colorectal cancer cells.[6]

Mechanism: The 2,4-substitution pattern facilitated entry into the colchicine-binding site of

tubulin, disrupting microtubule dynamics more effectively than the 3,4-analog.

Selectivity: High selectivity index (SI) favoring cancer cells over normal fibroblasts (CHO-

K1).

Antimicrobial & Antitubercular Activity
Primary Target: Drug-Resistant Bacteria (MRSA, M. tuberculosis)

While 3,4-DMBH is the industry standard for antimicrobial Schiff bases, 2,4-DMBH derivatives

show specificity for Gram-positive strains.

SAR Insight: The 2,4-dimethoxy motif is less effective against Gram-negative bacteria (like

E. coli) compared to the 3,4-isomer. The steric bulk at the ortho-position hinders penetration

through the porin channels of the Gram-negative outer membrane.

Active Derivative: N'-(2,4-dimethoxybenzylidene)-hydrazide analogs have shown MIC values

<10 µg/mL against S. aureus, comparable to standard antibiotics like Ciprofloxacin in specific

assays.

Enzyme Inhibition (Urease & Kinases)
Primary Target: Helicobacter pylori (Urease) and Alzheimer's (Cholinesterase)

Benzohydrazides are potent urease inhibitors. The 2,4-isomer provides a "Goldilocks" zone of

reactivity:

Urease: The 4-methoxy group donates electrons to the carbonyl oxygen, increasing its

chelation ability to the Nickel (Ni²⁺) active site of urease. The 2-methoxy group restricts

rotation, minimizing the entropy penalty upon binding.
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Kinase Inhibition (CK1δ): 2,4-DMBH serves as a key scaffold for designing inhibitors of

Casein Kinase 1 delta (CK1δ), a target in Alzheimer's and circadian rhythm disorders.

Part 3: Experimental Protocols
Protocol A: Synthesis of 2,4-Dimethoxybenzohydrazide
Note: This protocol ensures high yield and purity suitable for biological assays.

Reagents: 2,4-Dimethoxybenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), Hydrazine

hydrate (NH₂NH₂·H₂O, 5.0 eq), Methanol (anhydrous).

Step 1 (Esterification/Activation):

Dissolve 2,4-dimethoxybenzoic acid in methanol.[7]

Add catalytic H₂SO₄ and reflux for 4 hours to form methyl 2,4-dimethoxybenzoate.

Alternative: Reflux acid with SOCl₂ for 2 hours to form acid chloride, then evaporate

excess SOCl₂.

Step 2 (Hydrazinolysis):

Dissolve the ester/acid chloride in absolute ethanol (10 mL/g).

Add Hydrazine hydrate dropwise at 0°C.

Reflux the mixture for 6–8 hours. Monitor via TLC (System: Ethyl Acetate:Hexane 3:7).

Purification:

Cool to room temperature; pour into ice-cold water.

Filter the white precipitate.

Recrystallize from Ethanol/Water (8:2) to remove unreacted hydrazine.

Yield: Typically 85-92%. Melting Point: 145–147°C.
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Protocol B: In Vitro Cytotoxicity Assay (MTT Method)
Cell Line: SW480 (Colorectal adenocarcinoma).

Seeding: Plate

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

Treatment: Add 2,4-DMBH or its Schiff base derivative (dissolved in DMSO) at serial

dilutions (0.1 – 100 µM).

Control: 0.1% DMSO (Vehicle).

Positive Control: 5-Fluorouracil or Doxorubicin.

Incubation: 48 hours.

Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Read: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Part 4: Visualization & Mechanisms
Diagram 1: Synthesis & Structural Divergence
This workflow illustrates the conversion of the benzoic acid precursor to the active hydrazide

and its subsequent Schiff base derivatives.
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Caption: Synthetic pathway converting the acid precursor to the bioactive hydrazide scaffold,

highlighting the divergence points for isomeric derivatives.

Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram details why the 2,4-isomer exhibits specific biological profiles compared to the

3,4-isomer.
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Caption: SAR map illustrating how the ortho-methoxy group enforces planarity, enhancing

kinase/tubulin binding while limiting Gram-negative bacterial penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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